N(sup 6)Benzyladenosine-5'-monophosphate diammonium salt
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Overview
Description
N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt is a synthetic compound derived from adenosine, a nucleoside that plays a crucial role in various biochemical processesIt is an adenosine receptor agonist, which means it can bind to and activate adenosine receptors, leading to various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt typically involves the modification of adenosine. One common method includes the benzylation of adenosine at the N(sup 6) position, followed by phosphorylation at the 5’ position. The reaction conditions often involve the use of benzyl chloride and a suitable base for the benzylation step, and phosphorylating agents such as phosphorus oxychloride for the phosphorylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution: Substitution reactions, particularly at the benzyl group, can lead to the formation of various analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzyladenosine derivatives, while substitution reactions can produce a range of analogs with modified benzyl groups .
Scientific Research Applications
N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with various chemical reagents.
Biology: The compound is studied for its effects on cell signaling pathways, particularly those involving adenosine receptors.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to inhibit the growth of neoplastic cells and induce apoptosis.
Mechanism of Action
The mechanism of action of N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt involves its binding to adenosine receptors, which are G protein-coupled receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This can result in various physiological effects, such as cell cycle arrest and apoptosis. The compound has been shown to increase the activity of caspase-3 and caspase-9, key enzymes involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
N(sup 6)-Methyladenosine-5’-monophosphate: Another adenosine derivative with similar receptor agonist activity.
N(sup 6)-Benzyladenosine: Lacks the phosphate group but shares the benzyl modification at the N(sup 6) position.
N(sup 6)-Benzyladenosine-5’-diphosphate: Contains two phosphate groups, potentially altering its biological activity.
Uniqueness
N(sup 6)Benzyladenosine-5’-monophosphate diammonium salt is unique due to its specific combination of benzylation at the N(sup 6) position and phosphorylation at the 5’ position. This dual modification enhances its ability to interact with adenosine receptors and exert its biological effects, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
102366-80-3 |
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Molecular Formula |
C17H26N7O7P |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
azane;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H20N5O7P.2H3N/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;;/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27);2*1H3/t11-,13-,14-,17-;;/m1../s1 |
InChI Key |
NMJDWJAJQXXTPT-CXKSGAPPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O.N.N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O.N.N |
Origin of Product |
United States |
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